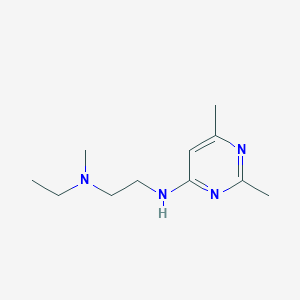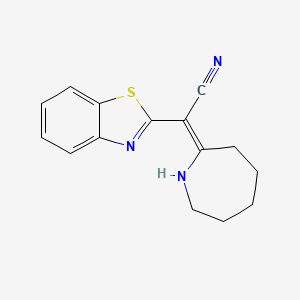![molecular formula C11H15NO4S B7555833 2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)
2-[Benzylsulfonyl(methyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzylsulfonyl(methyl)amino]propanoic acid, also known as BSMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BSMAP is a derivative of the amino acid taurine and has been synthesized using different methods. In
Mechanism of Action
2-[Benzylsulfonyl(methyl)amino]propanoic acid's mechanism of action is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways. 2-[Benzylsulfonyl(methyl)amino]propanoic acid has been shown to activate the Akt and ERK1/2 signaling pathways, which are involved in cell survival and proliferation. It has also been found to inhibit the JNK signaling pathway, which is involved in cell death.
Biochemical and Physiological Effects
2-[Benzylsulfonyl(methyl)amino]propanoic acid has been shown to have various biochemical and physiological effects. In addition to its neuroprotective, cardioprotective, and anticancer properties, 2-[Benzylsulfonyl(methyl)amino]propanoic acid has been found to have anti-inflammatory effects. It has also been shown to increase the expression of antioxidant enzymes and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
2-[Benzylsulfonyl(methyl)amino]propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. It also has a low toxicity profile, making it suitable for in vitro and in vivo studies.
One limitation of 2-[Benzylsulfonyl(methyl)amino]propanoic acid is its limited solubility in aqueous solutions, which can affect its bioavailability. It also has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
2-[Benzylsulfonyl(methyl)amino]propanoic acid has shown promising results in various scientific research fields, and there are several future directions for its use. One potential direction is the development of 2-[Benzylsulfonyl(methyl)amino]propanoic acid analogs with improved solubility and bioavailability. Another direction is the investigation of 2-[Benzylsulfonyl(methyl)amino]propanoic acid's mechanism of action to better understand its therapeutic potential. Additionally, 2-[Benzylsulfonyl(methyl)amino]propanoic acid's potential use as a therapeutic agent for neurodegenerative diseases, cardiovascular diseases, and cancer should be further explored.
Synthesis Methods
2-[Benzylsulfonyl(methyl)amino]propanoic acid can be synthesized using different methods, including the reaction of taurine with benzylsulfonyl chloride and methylamine. Another method involves the reaction of taurine with benzylsulfonyl isocyanate and then reacting the intermediate product with methylamine. Both methods produce 2-[Benzylsulfonyl(methyl)amino]propanoic acid as a white crystalline solid.
Scientific Research Applications
2-[Benzylsulfonyl(methyl)amino]propanoic acid has been used in various scientific research fields, including neuroscience, cardiology, and cancer research. In neuroscience, 2-[Benzylsulfonyl(methyl)amino]propanoic acid has been shown to have neuroprotective effects against ischemic injury in the brain. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
In cardiology, 2-[Benzylsulfonyl(methyl)amino]propanoic acid has been shown to have cardioprotective effects against ischemic injury. It has also been found to improve cardiac function in animal models of heart failure.
In cancer research, 2-[Benzylsulfonyl(methyl)amino]propanoic acid has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
properties
IUPAC Name |
2-[benzylsulfonyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-9(11(13)14)12(2)17(15,16)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKGEICPYFJVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)S(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzylsulfonyl(methyl)amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid](/img/structure/B7555763.png)
![N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide](/img/structure/B7555764.png)


![1-cyclohexyl-3-[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B7555777.png)
![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)

